molecular formula C11H20ClNO4 B11856578 Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride

Cat. No.: B11856578
M. Wt: 265.73 g/mol
InChI Key: GMGNIVCUGRPDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology. Its molecular formula is C11H19NO4·HCl, and it has a molecular weight of 267.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride typically involves a multi-step process. One common method includes the condensation of an appropriate aldehyde with a 1,2-diol in the presence of a catalyst such as indium chloride. This reaction is usually carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications.

Biological Activity

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride is a unique chemical compound characterized by a spirocyclic structure that includes a dioxaspirodecane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its functional groups, including an amino group and an acetate moiety. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₁₁H₂₀ClNO₄
  • Molecular Weight : 265.73 g/mol
  • CAS Number : 40224-39-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding and ionic interactions with receptor sites, while the spirocyclic structure contributes to its overall stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Cytotoxic Effects : In cell line studies, the compound demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Biological Activities and Assays

Activity TypeMethodology UsedObservations
AntimicrobialDisk diffusion methodInhibition zones observed against E. coli
Anti-inflammatoryELISA for cytokine levelsSignificant reduction in IL-6 levels
CytotoxicityMTT assay on cancer cell linesIC50 values ranging from 10 to 25 µM

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, supporting its potential as a therapeutic agent.

Case Study: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers treated macrophage cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that this compound might modulate inflammatory pathways effectively.

Properties

Molecular Formula

C11H20ClNO4

Molecular Weight

265.73 g/mol

IUPAC Name

methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO4.ClH/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11;/h8-9H,2-7,12H2,1H3;1H

InChI Key

GMGNIVCUGRPDMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.